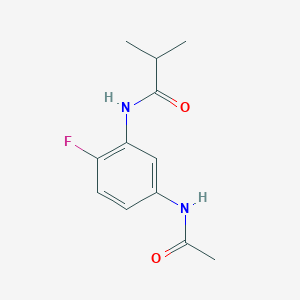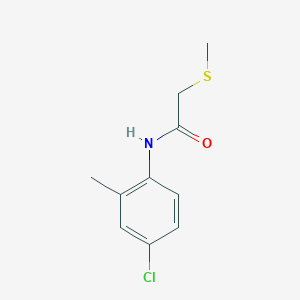
3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its high potency and selectivity against cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. One direction is to further explore its mechanism of action and identify the specific enzymes that it targets. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment and neurodegenerative disorders. Another direction is to investigate the potential of this compound in combination with other drugs to enhance its efficacy and reduce toxicity. Finally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
Several methods have been reported for the synthesis of 3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. One of the most commonly used methods is the reaction of 3-fluoroaniline with N-methyl-4-piperidone in the presence of a palladium catalyst. This reaction results in the formation of 3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide with a yield of around 90%.
Aplicaciones Científicas De Investigación
3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against several types of cancer, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-16-8-6-13(7-9-16)17(2)14(18)11-4-3-5-12(15)10-11/h3-5,10,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXBACQDFPJNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)






![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
